Cas no 1804908-83-5 (2-Bromo-4-fluoro-6-hydroxybenzylamine)

2-Bromo-4-fluoro-6-hydroxybenzylamine is a halogenated benzylamine derivative with a hydroxyl group at the 6-position, offering versatile reactivity for synthetic applications. The presence of bromine and fluorine substituents enhances its utility as a building block in pharmaceutical and agrochemical synthesis, enabling selective functionalization. The hydroxyl group provides an additional site for derivatization, making it valuable for coupling reactions or further modifications. Its well-defined structure ensures consistent performance in cross-coupling, nucleophilic substitution, or other transformations. Suitable for research and industrial applications, this compound is characterized by high purity and stability, supporting precise and reproducible results in complex synthetic pathways.
2-Bromo-4-fluoro-6-hydroxybenzylamine structure
1804908-83-5 structure
商品名:2-Bromo-4-fluoro-6-hydroxybenzylamine
CAS番号:1804908-83-5
MF:C7H7BrFNO
メガワット:220.038984537125
CID:4989971

2-Bromo-4-fluoro-6-hydroxybenzylamine 化学的及び物理的性質

名前と識別子

    • 2-Bromo-4-fluoro-6-hydroxybenzylamine
    • インチ: 1S/C7H7BrFNO/c8-6-1-4(9)2-7(11)5(6)3-10/h1-2,11H,3,10H2
    • InChIKey: WYBBUDAIAOHJHG-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC(=CC(=C1CN)O)F

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 136
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 46.2

2-Bromo-4-fluoro-6-hydroxybenzylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A012000655-1g
2-Bromo-4-fluoro-6-hydroxybenzylamine
1804908-83-5 97%
1g
1,534.70 USD 2021-07-04
Alichem
A012000655-500mg
2-Bromo-4-fluoro-6-hydroxybenzylamine
1804908-83-5 97%
500mg
855.75 USD 2021-07-04
Alichem
A012000655-250mg
2-Bromo-4-fluoro-6-hydroxybenzylamine
1804908-83-5 97%
250mg
494.40 USD 2021-07-04

2-Bromo-4-fluoro-6-hydroxybenzylamine 関連文献

2-Bromo-4-fluoro-6-hydroxybenzylamineに関する追加情報

Professional Introduction to 2-Bromo-4-fluoro-6-hydroxybenzylamine (CAS No. 1804908-83-5)

2-Bromo-4-fluoro-6-hydroxybenzylamine, identified by the Chemical Abstracts Service Number (CAS No.) 1804908-83-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, featuring a benzylamine core substituted with bromine, fluorine, and hydroxyl functional groups, exhibits unique structural and chemical properties that make it a valuable intermediate in the synthesis of biologically active molecules.

The structural motif of 2-bromo-4-fluoro-6-hydroxybenzylamine positions it as a versatile building block for the development of novel therapeutic agents. The presence of both electrophilic and nucleophilic sites on its aromatic ring allows for diverse chemical transformations, enabling the construction of complex scaffolds. Such structural features are particularly appealing in drug discovery efforts, where modularity and functional diversity are key criteria for optimizing pharmacological profiles.

In recent years, there has been growing interest in exploring the pharmacological potential of halogenated aromatic amines due to their ability to modulate biological pathways through interactions with target proteins and enzymes. The bromo and fluoro substituents in 2-bromo-4-fluoro-6-hydroxybenzylamine contribute to its potential bioactivity by influencing electronic distribution and metabolic stability. These attributes have made this compound a focus of investigation in the design of small-molecule inhibitors and modulators.

One of the most compelling aspects of 2-bromo-4-fluoro-6-hydroxybenzylamine is its utility as a precursor in the synthesis of kinase inhibitors, which are widely used in oncology and immunotherapy. The benzylamine moiety provides a scaffold that can be further functionalized to target specific tyrosine kinases or serine/threonine kinases implicated in disease pathways. For instance, derivatives of this compound have been explored as inhibitors of Janus kinases (JAKs), which play a critical role in inflammatory responses and hematopoiesis.

Recent advances in computational chemistry have facilitated the rapid screening of analogs derived from 2-bromo-4-fluoro-6-hydroxybenzylamine, allowing researchers to predict binding affinities and selectivity profiles with high precision. These computational approaches have complemented experimental efforts, enabling the optimization of lead compounds for clinical development. The hydroxyl group on the aromatic ring further enhances the compound's potential as a pharmacophore by enabling hydrogen bonding interactions with biological targets.

The fluorine substituent is particularly noteworthy, as it has been shown to improve metabolic stability and binding affinity in numerous drug candidates. In particular, fluorinated aromatic compounds have demonstrated enhanced bioavailability and reduced susceptibility to enzymatic degradation. This has made 2-bromo-4-fluoro-6-hydroxybenzylamine an attractive candidate for further development into drugs with improved pharmacokinetic properties.

Moreover, the bromine atom provides an electrophilic center that can be readily modified through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions allow for the introduction of aryl or heteroaryl groups at specific positions on the benzene ring, expanding the structural diversity of derivatives. Such modifications have been instrumental in generating compounds with enhanced target engagement and reduced off-target effects.

In academic research, 2-bromo-4-fluoro-6-hydroxybenzylamine has been employed in studies aimed at understanding structure-activity relationships (SAR) within kinase inhibitor families. By systematically varying substituents around the benzene ring, researchers have gained insights into how electronic and steric factors influence binding to protein targets. These studies have not only informed medicinal chemistry campaigns but also provided mechanistic insights into drug-receptor interactions.

The compound's role in drug discovery has been further underscored by its use in preclinical models investigating therapeutic efficacy. For example, derivatives derived from 2-bromo-4-fluoro-6-hydroxybenzylamine have shown promise in preclinical studies targeting inflammatory diseases and cancer. These findings highlight its potential as a starting point for developing next-generation therapeutics with improved efficacy and safety profiles.

From a synthetic chemistry perspective, 2-bromo-4-fluoro-6-hydroxybenzylamine serves as a valuable intermediate for constructing more complex molecules through multi-step synthetic routes. Its accessibility via established synthetic protocols makes it an attractive choice for both academic laboratories and industrial research teams engaged in drug development. The compound's stability under various reaction conditions further enhances its utility as a synthetic building block.

The growing body of literature on halogenated aromatic amines underscores their importance as pharmacophores in modern medicine. 2-Bromo-4-fluoro-6-hydroxybenzylamine, with its unique combination of substituents, exemplifies how structural modifications can unlock new opportunities for therapeutic intervention. As research continues to uncover new biological targets and mechanisms, compounds like this are poised to play an increasingly significant role in addressing unmet medical needs.

In conclusion, 2-bromo-4-fluoro-6-hydroxybenzylamine (CAS No. 1804908-83-5) represents a promising candidate for further exploration in pharmaceutical chemistry. Its structural features, synthetic versatility, and potential bioactivity make it a valuable asset in drug discovery efforts aimed at developing novel therapeutics across multiple disease areas. As advancements continue to emerge from both experimental and computational research, this compound is likely to remain at the forefront of medicinal chemistry innovation.

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